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molecular formula C8H6F3NO3 B1360095 4-Methoxy-3-nitrobenzotrifluoride CAS No. 394-25-2

4-Methoxy-3-nitrobenzotrifluoride

Cat. No. B1360095
M. Wt: 221.13 g/mol
InChI Key: MAAFHLOZHBKYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04285723

Procedure details

The 2-amino-4-trifluoromethylphenols (XI) required for the reaction sequence just described may be prepared by conventional methods. Thus, 2-amino-6-fluoro-4-trifluoromethylphenol may be prepared from 2-nitro-4-trifluoromethylchlorobenzene by reacting the latter with sodium methoxide to give 2-nitro-4-trifluoromethylanisole, and reducing this compound to 2-amino-4-trifluoromethylanisole. The latter compound may be diazotised and converted to its fluoborate salt and heated to give 2-fluoro-4-trifluoromethylanisole. This may then be nitrated to form 2-fluoro-6-nitro-4-trifluoromethylanisole, which is then reduced to give 2-amino-6-fluoro-4-trifluoromethylanisole. Finally the latter compound is heated with a demethylating agent, for example an excess of pyridine hydrochloride to give 2-amino-6-fluoro-4-trifluoromethylphenol.
[Compound]
Name
2-amino-4-trifluoromethylphenols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-6-fluoro-4-trifluoromethylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1C=C(C(F)(F)F)C=C(F)[C:3]=1[OH:13].[N+:14]([C:17]1[CH:22]=[C:21]([C:23]([F:26])([F:25])[F:24])[CH:20]=[CH:19][C:18]=1Cl)([O-:16])=[O:15].C[O-].[Na+]>>[N+:14]([C:17]1[CH:22]=[C:21]([C:23]([F:26])([F:25])[F:24])[CH:20]=[CH:19][C:18]=1[O:13][CH3:3])([O-:16])=[O:15] |f:2.3|

Inputs

Step One
Name
2-amino-4-trifluoromethylphenols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-amino-6-fluoro-4-trifluoromethylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=CC(=C1)C(F)(F)F)F)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)Cl
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
just described may be prepared by conventional methods

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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